molecular formula C10H17NO3 B13515658 Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

Katalognummer: B13515658
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: UXQQHCLVGCGIQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[2.2.2]octane core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective reactions. One such method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions. This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for ethyl 4-amino-2-oxabicyclo[22This would include optimizing reaction conditions to ensure consistency and efficiency on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.2]octane core. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-13-8(12)10-5-3-9(11,4-6-10)7-14-10/h2-7,11H2,1H3

InChI-Schlüssel

UXQQHCLVGCGIQC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C12CCC(CC1)(CO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.